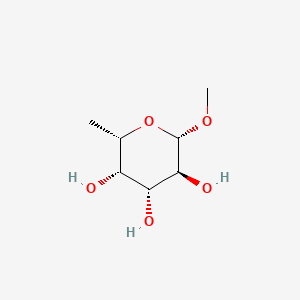
1-(4-Nitrophenyl)-3-methyl-5-phenylformazan
Übersicht
Beschreibung
1-(4-Nitrophenyl)-3-methyl-5-phenylformazan, also known as 4-NPMF, is a chemical compound related to formazan that is used in a variety of scientific research applications. It is a yellow-orange crystalline solid with a melting point of 140-141°C and a molecular weight of 215.2 g/mol. 4-NPMF has been used in studies to investigate the biochemical and physiological effects of various compounds, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
Die Formazan-Verbindung dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Heterocyclen sind aufgrund ihrer vielfältigen biologischen Aktivitäten und ihres potenziellen Einsatzes in der medizinischen Chemie von Bedeutung . Die Synthese beinhaltet häufig Reaktionen mit anderen organischen Molekülen unter kontrollierten Bedingungen, um neue Verbindungen mit potenziellen pharmakologischen Eigenschaften zu erhalten.
Strukturaufklärung
Dieses Formazanderivat wird in Studien zur Strukturaufklärung verwendet, einschließlich Kernmagnetresonanzspektroskopie und Einkristall-Röntgenbeugung . Diese Techniken ermöglichen es Forschern, die Molekül- und Kristallstruktur synthetisierter Verbindungen zu bestimmen, was entscheidend ist, um ihre chemischen Eigenschaften und Reaktivität zu verstehen.
Pharmakologische Forschung
Verbindungen, die die Formazan-Gruppierung enthalten, werden aufgrund ihrer pharmakologischen Eigenschaften entwickelt. Sie wurden zur Behandlung verschiedener Krankheiten untersucht, darunter Virusinfektionen, Herz-Kreislauf-Erkrankungen, parasitäre Infektionen und Magenkrebs . Die Nitrophenylgruppe in der Verbindung kann modifiziert werden, um diese Eigenschaften zu verbessern.
Lebensmittelzusatzstoffe und Kosmetik
Die Formazan-Verbindung findet Anwendung bei der Herstellung von Lebensmittelzusatzstoffen und kosmetischen Formulierungen . Ihre strukturellen Eigenschaften können genutzt werden, um die Qualität und Stabilität dieser Produkte zu verbessern.
Natürliche Pigmente und Flavonoidbiosynthese
Formazane sind auch für ihre Rolle als natürliche Pigmente bekannt. Sie wirken als Zwischenprodukte bei der Biosynthese von Flavonoiden, die wichtige Pflanzenstoffe mit antioxidativen Eigenschaften sind . Diese Anwendung ist in der landwirtschaftlichen und ernährungsphysiologischen Forschung von Bedeutung.
Koordinationschemie
Das Formazanderivat kann verwendet werden, um Imin-Derivate zu synthetisieren, die als Liganden in der Koordinationschemie dienen . Diese Liganden können an Metallionen binden und Komplexe bilden, die aufgrund ihrer einzigartigen chemischen und physikalischen Eigenschaften untersucht werden.
Wirkmechanismus
Target of Action
It is known that nitrophenol compounds are often used in the synthesis of various pharmaceuticals , suggesting that they may interact with a variety of biological targets.
Mode of Action
Nitrophenol compounds are generally known to undergo catalytic reduction . This process involves the conversion of the nitro group (-NO2) to an amino group (-NH2), which can significantly alter the compound’s interactions with its targets .
Biochemical Pathways
Nitrophenol compounds are known to be involved in various biochemical reactions, such as the reduction of nitrophenols to aminophenols . This reaction is considered a universally accepted model catalytic reaction due to the easy measurement of kinetic parameters .
Pharmacokinetics
It is known that the absorption, distribution, metabolism, and excretion (adme) properties of a compound significantly impact its bioavailability
Result of Action
The reduction of nitrophenols to aminophenols can significantly alter the compound’s interactions with its targets, potentially leading to various molecular and cellular effects .
Action Environment
The action, efficacy, and stability of 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan can be influenced by various environmental factors. For instance, the catalytic reduction of nitrophenols is known to be influenced by factors such as the presence of reducing agents and the structural chemistry of the active nanoparticles
Eigenschaften
IUPAC Name |
N'-anilino-N-(4-nitrophenyl)iminoethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-11(15-17-12-5-3-2-4-6-12)16-18-13-7-9-14(10-8-13)19(20)21/h2-10,17H,1H3/b15-11+,18-16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIGZTOTTOEVNT-DNTUAUKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=CC=CC=C1)N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=CC=CC=C1)/N=NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68420-26-8 | |
| Record name | NSC156537 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156537 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-Nitrophenyl)-3-methyl-5-phenylformazan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




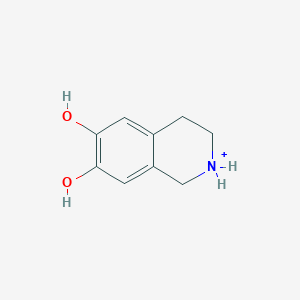
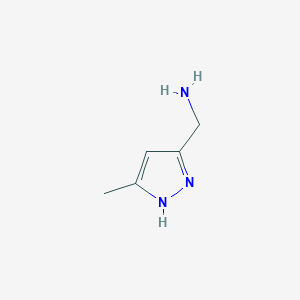
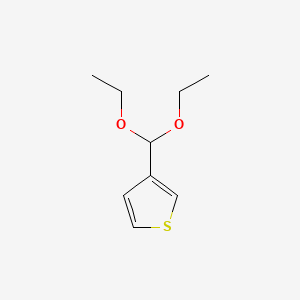

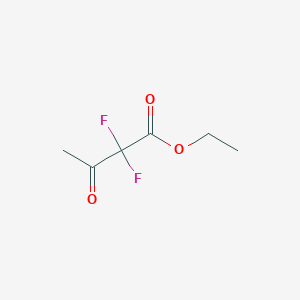

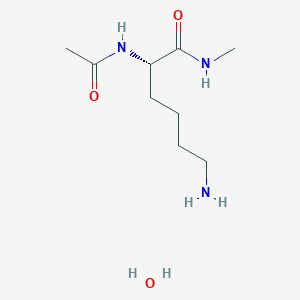

![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)

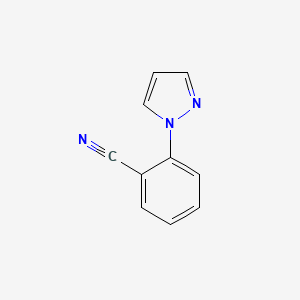
![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)
